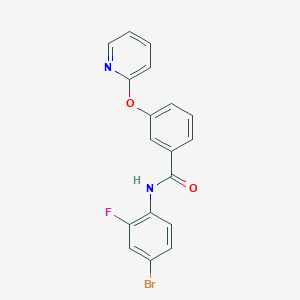

N-(4-bromo-2-fluorophenyl)-3-(pyridin-2-yloxy)benzamide

Description

N-(4-bromo-2-fluorophenyl)-3-(pyridin-2-yloxy)benzamide is a benzamide derivative featuring a pyridin-2-yloxy group at the 3-position of the benzamide core and a 4-bromo-2-fluorophenyl substituent on the amide nitrogen. Its structure combines halogenated aryl groups (bromo and fluoro) with a heteroaromatic pyridinyloxy moiety, which may influence electronic properties, solubility, and target binding .

Properties

IUPAC Name |

N-(4-bromo-2-fluorophenyl)-3-pyridin-2-yloxybenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H12BrFN2O2/c19-13-7-8-16(15(20)11-13)22-18(23)12-4-3-5-14(10-12)24-17-6-1-2-9-21-17/h1-11H,(H,22,23) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIFQCSQMNDPJLR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)OC2=CC=CC(=C2)C(=O)NC3=C(C=C(C=C3)Br)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H12BrFN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromo-2-fluorophenyl)-3-(pyridin-2-yloxy)benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Formation of the Intermediate: The initial step involves the reaction of 4-bromo-2-fluoroaniline with 3-hydroxybenzoyl chloride in the presence of a base such as triethylamine. This reaction forms an intermediate compound.

Coupling Reaction: The intermediate is then subjected to a coupling reaction with 2-chloropyridine in the presence of a palladium catalyst and a base like potassium carbonate. This step results in the formation of this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

N-(4-bromo-2-fluorophenyl)-3-(pyridin-2-yloxy)benzamide can undergo various chemical reactions, including:

Substitution Reactions: The bromine and fluorine atoms on the phenyl ring can participate in nucleophilic substitution reactions.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Coupling Reactions: The pyridin-2-yloxy group can engage in coupling reactions with other aromatic compounds.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride are used under controlled conditions.

Coupling Reactions: Palladium catalysts and bases such as potassium carbonate are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can lead to different oxidation states of the compound.

Scientific Research Applications

Scientific Research Applications

-

Anticancer Research

- N-(4-bromo-2-fluorophenyl)-3-(pyridin-2-yloxy)benzamide has been investigated for its potential anticancer properties. Studies have indicated that compounds with similar structures can inhibit cancer cell proliferation by interfering with specific signaling pathways involved in tumor growth and survival.

-

Antimicrobial Activity

- The compound's structural characteristics suggest potential antimicrobial properties. Research into related phenoxybenzamides has shown effectiveness against various microbial strains, indicating that this compound may also exhibit similar activities.

-

Neuroprotective Effects

- Preliminary studies suggest that derivatives of this compound could have neuroprotective effects, potentially offering therapeutic benefits in neurodegenerative diseases. The ability to cross the blood-brain barrier due to its lipophilic nature makes it a candidate for further investigation in this area.

Case Study 1: Anticancer Activity

A study published in Molecules explored the structure-activity relationship of various phenoxybenzamide derivatives, including compounds structurally similar to this compound. The findings indicated that specific substitutions on the benzamide core significantly enhanced antiproliferative activity against breast cancer cell lines, suggesting that this compound could be optimized for better efficacy in cancer therapies .

Case Study 2: Antimicrobial Efficacy

Research documented in the Journal of Medicinal Chemistry demonstrated that compounds with similar functionalities exhibited strong antimicrobial properties against resistant bacterial strains. The study highlighted how modifications to the phenyl and pyridine rings influenced antimicrobial potency, providing insights into how this compound could be developed as an effective antimicrobial agent .

Mechanism of Action

The mechanism of action of N-(4-bromo-2-fluorophenyl)-3-(pyridin-2-yloxy)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Variations on the Benzamide Core

Halogen Positioning and Electronic Effects

- Compound 35 (4-Bromo-3-fluoro-N-(6-methylpyridin-2-yl)-benzamide): Differs in halogen positioning (4-bromo-3-fluoro vs. 4-bromo-2-fluoro in the target compound) and includes a 6-methylpyridin-2-yl group.

- Compound 36 (3-Bromo-5-fluoro-N-(6-methylpyridin-2-yl)-benzamide) : Features bromo and fluoro groups at the 3- and 5-positions, respectively, creating a distinct electronic environment compared to the target compound’s 4-bromo-2-fluoro configuration. This may alter steric interactions in protein binding pockets .

Heterocyclic Modifications

- Compound 46 (N-(4-(5-Methoxy-2-oxo-1,3,4-oxadiazol-3(2H)-yl)-2-methylphenyl)-3-(pyridin-2-yloxy)benzamide) : Shares the pyridin-2-yloxy group but introduces a 5-methoxy-2-oxo-oxadiazole ring on the phenylamide. This modification likely enhances hydrogen-bonding capacity and metabolic stability, traits relevant to antibacterial activity .

- 3-Fluoro-N-(4-fluoro-3-{[(pyridin-3-yl)oxy]methyl}phenyl)benzamide (CAS 137641-01-1) : Replaces the pyridin-2-yloxy group with a pyridin-3-yloxy moiety connected via a methylene bridge. The added flexibility may improve binding to targets requiring deeper cavity penetration .

Physicochemical and Pharmacokinetic Properties

*LogP values estimated using fragment-based methods.

Biological Activity

N-(4-bromo-2-fluorophenyl)-3-(pyridin-2-yloxy)benzamide is a synthetic compound that has attracted attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound features a unique structural arrangement that includes a brominated and fluorinated phenyl ring, a pyridin-2-yloxy group, and a benzamide moiety, which confer specific chemical properties and biological interactions.

Chemical Structure

The molecular formula for this compound is C18H12BrFN2O2, and its InChI representation is:

This structure allows for various interactions with biological targets, making it a candidate for further investigation in therapeutic applications.

Anticancer Properties

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, benzamide derivatives have been shown to inhibit specific kinases involved in cancer cell proliferation. A notable study demonstrated that certain benzamide derivatives inhibited RET kinase activity, which is crucial in various cancers .

Antimicrobial Activity

The compound is also being explored for its antimicrobial properties. Research has suggested that the incorporation of halogen atoms (like bromine and fluorine) into organic molecules can enhance their antimicrobial efficacy. This is particularly relevant in the context of developing new antibiotics to combat resistant strains of bacteria .

The biological activity of this compound is believed to involve its interaction with specific enzymes or receptors. The compound may act as an inhibitor or modulator of these targets, leading to downstream effects that can inhibit tumor growth or bacterial proliferation. Ongoing research aims to elucidate the precise mechanisms involved.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

This table illustrates the variations in biological activity among related compounds, highlighting how modifications in structure can influence efficacy.

Case Study 1: Anticancer Activity Evaluation

A study investigating the anticancer potential of various benzamide derivatives found that those with halogen substitutions exhibited enhanced potency against cancer cell lines. The study utilized both in vitro and in vivo models to assess efficacy, demonstrating that this compound could effectively reduce tumor growth in xenograft models .

Case Study 2: Antimicrobial Efficacy

Another research effort focused on the antimicrobial properties of halogenated benzamides. The results indicated that this compound showed significant inhibitory effects against several bacterial strains, suggesting its potential as a lead compound for antibiotic development .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-(4-bromo-2-fluorophenyl)-3-(pyridin-2-yloxy)benzamide, and how is its purity validated?

- Methodology : The compound is typically synthesized via coupling reactions between substituted benzoic acids and aniline derivatives. For example, 4-bromo-3-fluorobenzoic acid can be activated (e.g., via thionyl chloride) and reacted with 3-(pyridin-2-yloxy)aniline under anhydrous conditions . Post-synthesis, purity is validated using:

- ¹H/¹³C NMR : To confirm structural integrity (e.g., aromatic proton signals at δ 7.57–7.74 ppm for bromo/fluoro substituents) .

- GC-MS or LC-MS : To verify molecular weight (e.g., [M+] at m/z 310 for a related benzamide) .

- Melting Point Analysis : Consistency with literature values (e.g., 261–263°C for analogs) .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key data should researchers expect?

- Key Techniques :

- FT-IR : Look for amide C=O stretch (~1650–1700 cm⁻¹) and C-O-C (pyridinyloxy) vibrations (~1250 cm⁻¹) .

- NMR : Aromatic splitting patterns (e.g., doublets for fluorine-coupled protons) and pyridine ring protons (δ 8.13–8.15 ppm) .

- Elemental Analysis : Confirmation of C, H, N, Br, and F percentages .

Q. How does the bromo-fluoro substitution pattern influence the compound’s reactivity in further derivatization?

- The electron-withdrawing bromo and fluoro groups at the 4- and 2-positions of the phenyl ring enhance electrophilic aromatic substitution (e.g., Suzuki coupling at the bromine site) while stabilizing the amide bond against hydrolysis. Fluorine’s ortho effect may sterically hinder certain reactions .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data between this compound and its analogs?

- Approach :

- Perform dose-response assays under standardized conditions (e.g., IC₅₀ comparisons) .

- Use computational docking (e.g., PDB models) to analyze binding interactions, focusing on substituent effects (e.g., pyridinyloxy vs. trifluoromethyl groups) .

- Validate hypotheses via SAR studies (e.g., replacing bromine with chlorine to assess halogen-dependent activity) .

Q. What strategies optimize the synthesis of sensitive intermediates in the compound’s pathway?

- Recommendations :

- Use Schlenk techniques for air/moisture-sensitive steps (e.g., handling O-benzyl hydroxylamine intermediates under argon) .

- Avoid prolonged storage of intermediates; proceed immediately to subsequent reactions to prevent decomposition .

- Optimize reaction temperature (e.g., 0–5°C for acyl chloride formation) to minimize side products .

Q. How can advanced NMR techniques (e.g., 2D-COSY, NOESY) elucidate conformational dynamics of this benzamide?

- Application :

- 2D-COSY : Identify coupling between pyridinyloxy protons and adjacent aromatic hydrogens.

- NOESY : Detect spatial proximity between the amide proton and fluorine atoms, suggesting restricted rotation or planar conformations .

- 19F NMR : Resolve fluorine environments (e.g., distinguishing para-fluoro from ortho-fluoro effects) .

Q. What computational methods predict the compound’s pharmacokinetic properties, and how do they compare to experimental data?

- Tools :

- ADMET Prediction : Use platforms like SwissADME to estimate logP (lipophilicity) and metabolic stability. The pyridinyloxy group may enhance solubility compared to trifluoromethyl analogs .

- MD Simulations : Model blood-brain barrier penetration; fluorine’s electronegativity often reduces passive diffusion .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.